molecular formula C19H21N3O5S2 B2437747 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 1396751-04-4

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No. B2437747
CAS RN: 1396751-04-4
M. Wt: 435.51
InChI Key: DDUCHKGVFBLYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tetrahydroisoquinoline Derivatives as β3 Adrenergic Receptor Agonists

Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been evaluated as potent and selective agonists for the human β3 adrenergic receptor (AR). These compounds, such as a noted 4,4-biphenyl derivative, exhibit significant selectivity and efficacy in activating β3 ARs, suggesting potential applications in treating disorders related to this receptor, including metabolic diseases (Parmee et al., 2000).

Antitumor Activity of Tetrahydroquinoline Derivatives

Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have demonstrated significant in vitro antitumor activity. These compounds, by virtue of their structural design, have shown to be more potent and efficacious than the reference drug Doxorubicin in certain cases, underscoring their potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Radiomodulatory Effects of Quinazolinone Derivatives

Quinazolinone derivatives incorporating a benzenesulfonamide group have been synthesized and assessed for their ability to modulate the effects of radiation, specifically through the induction of the antioxidant enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). These compounds, particularly a highlighted derivative, have demonstrated low toxicity in animal models and potential radioprotective effects, suggesting applications in reducing radiation-induced damage (Soliman et al., 2020).

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c23-19-18-13-15(4-3-14(18)9-10-20-19)21-29(26,27)17-7-5-16(6-8-17)22-11-1-2-12-28(22,24)25/h3-8,13,21H,1-2,9-12H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUCHKGVFBLYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(CCNC4=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.